Heptanoic anhydride

説明

Historical Context and Discovery in Chemical Science

The study of acid anhydrides dates back to the 19th century, with the synthesis of acetic anhydride (B1165640) by Charles Frédéric Gerhardt in 1852 marking a significant milestone. While the specific discovery of heptanoic anhydride is not as prominently documented, its development is intrinsically linked to the broader exploration of carboxylic acids and their derivatives. The preparation of its parent compound, heptanoic acid, was achieved through methods such as the oxidation of heptaldehyde. orgsyn.org

The synthesis of this compound itself can be accomplished through several laboratory methods. One common route involves the reaction of heptanoyl chloride with heptanoic acid in the presence of a base like pyridine (B92270). lookchem.com Another method involves the dehydration of two molecules of heptanoic acid. ontosight.ai These synthetic pathways are foundational to its availability for research and industrial use.

Significance and Scope of Research on this compound

The primary significance of this compound in academic research lies in its role as an efficient acylating agent. longdom.orgontosight.ai Acylation is a fundamental process in organic chemistry involving the introduction of an acyl group into a molecule. This compound serves as a source of the heptanoyl group, which is a seven-carbon acyl chain.

Key Research Applications:

Esterification and Amide Formation: this compound readily reacts with alcohols and phenols to form heptanoate (B1214049) esters and with amines to form heptanamides. guidechem.comsavemyexams.com These reactions are crucial in the synthesis of a wide array of organic compounds. For example, the reaction with ethanol (B145695) produces ethyl heptanoate, a compound with applications in fragrances and flavors. atamanchemicals.com

Synthesis of Pharmaceuticals and Agrochemicals: The introduction of a heptanoyl group can be a key step in the synthesis of certain pharmaceuticals and agrochemicals. ontosight.ai The lipophilic nature of the heptanoyl chain can influence the biological activity and physical properties of the target molecules.

Polymer and Materials Science: Acid anhydrides, including this compound, are used in the synthesis of polymers like polyesters and polyamides. longdom.orgshreejipharmainternational.com Recent research has explored the use of this compound in the chemical modification of materials. For instance, it has been used in the esterification of cellulose (B213188) to create water-repellent cotton fabrics. researchgate.net

Current Research Trends and Future Directions for this compound Studies

Current research continues to leverage the reactivity of this compound in novel synthetic methodologies and material science applications.

Emerging Research Areas:

Sustainable Chemistry: There is a growing interest in developing more environmentally friendly methods for acylation reactions using this compound, including the use of greener solvents and catalysts.

Advanced Materials: Research is ongoing into the use of this compound to modify the surface properties of various materials. For example, its reaction with cellulose can impart hydrophobicity, leading to the development of self-cleaning and water-resistant textiles. researchgate.net The modification of nanomaterials, such as halloysite (B83129) nanotubes, with compounds like this compound is also an area of active investigation for applications in composite materials. researchgate.net

Biocatalysis: The enzymatic synthesis and reactions of acid anhydrides are being explored as a sustainable alternative to traditional chemical methods.

Future research is expected to further expand the applications of this compound. Innovations in catalysis may lead to more selective and efficient acylation reactions. The development of new polymers and functional materials derived from this compound also holds significant promise. As the demand for specialized chemicals in the pharmaceutical, fragrance, and materials industries grows, the importance of versatile reagents like this compound is likely to increase. marketreportanalytics.comgiiresearch.com

Table of Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 626-27-7 |

| Molecular Formula | C14H26O3 |

| Molecular Weight | 242.36 g/mol |

| Appearance | Clear light yellow liquid |

| Boiling Point | 278-282 °C |

| Melting Point | -12 °C |

| Density | 0.917 g/cm³ |

| Flash Point | >112 °C |

| Data sourced from guidechem.comlookchem.comvwr.comnist.gov |

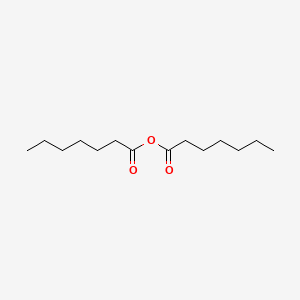

Structure

2D Structure

3D Structure

特性

IUPAC Name |

heptanoyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-7-9-11-13(15)17-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZDAPTZFJZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014661 | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-27-7 | |

| Record name | Heptanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptanoic Anhydride

Advanced Synthetic Routes

The formation of heptanoic anhydride (B1165640) can be achieved through the dehydration of two molecules of heptanoic acid. ontosight.ai This process involves the removal of a water molecule to form an oxygen bridge between the two acyl groups. ontosight.ai While this reaction can be facilitated by high temperatures, the use of a dehydrating agent like phosphorus pentoxide (P₂O₅) is also a viable method. units.itunits.itchemistrysteps.com The general transformation is represented as:

2 C₆H₁₃COOH → (C₆H₁₃CO)₂O + H₂O

This method is a fundamental approach to producing symmetrical anhydrides. units.itunits.it

A well-established method for synthesizing heptanoic anhydride involves the reaction of heptanoyl chloride with a salt of heptanoic acid, such as sodium heptanoate (B1214049). sci-hub.se This reaction is often carried out in the presence of a tertiary amine catalyst like pyridine (B92270). sci-hub.se The tertiary amine plays a crucial role in facilitating the reaction, leading to high yields of the anhydride. sci-hub.se

In a typical procedure, heptanoyl chloride is added to a mixture of sodium heptanoate in a suitable solvent with a catalytic amount of pyridine. sci-hub.se The reaction proceeds via a nucleophilic acyl substitution mechanism where the heptanoate ion attacks the electrophilic carbonyl carbon of heptanoyl chloride.

A study demonstrated that this method, when applied to various aromatic and aliphatic anhydrides, provides yields that compare favorably with more complex procedures. sci-hub.se For instance, the preparation of this compound from heptanoic acid and heptanoyl chloride in the presence of pyridine has been reported to yield between 78-83%. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) |

| Heptanoyl Chloride | Heptanoic Acid | Pyridine | 78-83 lookchem.com |

This table summarizes the yield for the synthesis of this compound via the reaction of heptanoyl chloride and heptanoic acid with pyridine as a catalyst.

A more recent synthetic route involves the reaction of di-t-butyl dicarbonate (B1257347) with heptanoic acid. This reaction is effectively catalyzed by certain Group II metal compounds. google.com Research has shown that magnesium chloride hexahydrate can catalyze this reaction, although it may require a solvent to proceed efficiently. google.com

A patent describes a method for producing carboxylic acid anhydrides by reacting di-t-butyl dicarbonate and a carboxylic acid. google.com In an example pertinent to this compound, the reaction was carried out using magnesium chloride hexahydrate (20 mol % relative to di-t-butyl dicarbonate) with heptanoic acid, and the reaction progress was monitored over six hours. google.com This method highlights the utility of di-t-butyl dicarbonate as a reagent for anhydride synthesis under specific catalytic conditions. google.com

| Reactant 1 | Reactant 2 | Catalyst |

| Di-t-butyl Dicarbonate | Heptanoic Acid | Magnesium Chloride Hexahydrate google.com |

This table outlines the components for the synthesis of this compound using di-t-butyl dicarbonate.

Pyridine and its derivatives are widely used as catalysts in acylation reactions, including the synthesis of anhydrides. nih.govresearchgate.net In the context of preparing this compound from heptanoyl chloride and heptanoic acid, pyridine acts as a nucleophilic catalyst. lookchem.com

The mechanism involves the initial reaction of pyridine with the acyl halide (heptanoyl chloride) to form a highly reactive acylpyridinium ion intermediate. sci-hub.se This intermediate is then susceptible to nucleophilic attack by the carboxylate ion (heptanoate), leading to the formation of the anhydride and regeneration of the pyridine catalyst. sci-hub.se The use of pyridine is advantageous as it also neutralizes the hydrogen chloride (HCl) byproduct formed during the reaction. units.itunits.it

The catalytic efficiency of pyridine can be influenced by steric factors. For example, picolines have been observed to result in lower yields compared to pyridine. sci-hub.se

Reaction of Di-t-butyl Dicarbonate with Heptanoic Acid in the Presence of Group II Metal Compounds

Catalytic Approaches in this compound Synthesis

Pyridine N-oxide is another effective catalyst for the synthesis of acid anhydrides. sci-hub.se Its catalytic activity has been demonstrated in the reaction between an acyl halide and a sodium carboxylate in an aqueous medium. sci-hub.se Similar to pyridine, pyridine N-oxide facilitates the formation of an intermediate that is readily attacked by the carboxylate ion. sci-hub.se

Research has shown that pyridine N-oxide can be as efficient as pyridine in catalyzing these reactions. For example, in the preparation of benzoyl azide (B81097) from benzoyl chloride and sodium azide, pyridine N-oxide gave a similar result to pyridine. sci-hub.se This suggests its potential as a catalyst in the synthesis of this compound under similar reaction conditions. The reaction of pyridine N-oxide with an acyl chloride, like benzoyl chloride, forms a crystalline intermediate, N-benzoyloxypyridinium chloride, which is a potent acylating agent. sci-hub.se

Optimization of Catalytic Conditions (e.g., Temperature, Solvent)

The efficiency and selectivity of this compound synthesis are significantly influenced by catalytic conditions, primarily temperature and the choice of solvent. Research into various synthetic routes has highlighted optimal conditions for maximizing yield and reaction rates.

In biocatalytic approaches, such as lipase-catalyzed acylation, temperature plays a critical role. Studies involving the enzymatic resolution of (±)-3-aryl-3-hydroxymethyl-2,3-dihydro-4H-1-benzopyran-4-ones with this compound using Candida antarctica lipase (B570770) B (CAL-B) have demonstrated a clear temperature dependency. The reaction time required to achieve 50% conversion of the substrate into its heptanoate ester decreases as the temperature increases from 40°C to 90°C. The most rapid transformation was observed at 90°C, where the conversion was achieved in just 5 hours. For these higher temperature reactions, diphenyl ether was employed as a suitable solvent. In other optimizations of this biocatalytic reaction, tetrahydrofuran (B95107) was identified as the best solvent when using CAL-B and this compound at 90°C.

For more conventional chemical syntheses, reaction conditions are tailored to the specific reagents used. One method involves the reaction of heptanoyl chloride with heptanoic acid in the presence of dry pyridine. This reaction proceeds efficiently in dry benzene (B151609) as a solvent, with the temperature rising to 60-65°C during the addition of the heptanoic acid. lookchem.com

The catalytic ketonization of this compound itself has also been studied, providing insight into its thermal stability and reactivity under different catalytic regimes. In the presence of oxide catalysts like manganese dioxide (MnO₂) and cerium dioxide (CeO₂), this compound undergoes conversion at elevated temperatures. At 673 K (400 °C), a 70% conversion of this compound was observed. mdpi.com These vapor-phase reactions are typically performed at high temperatures, ranging from 523–723 K (250–450 °C). mdpi.com

The following table summarizes the optimized conditions for different catalytic reactions involving this compound:

Table 1: Optimization of Catalytic Conditions for Reactions Involving this compound

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Biocatalytic Acylation | Candida antarctica lipase B (CAL-B) | Diphenyl Ether | 90 | Fastest reaction rate, achieving 50% conversion in 5 hours. | |

| Biocatalytic Acylation | Candida antarctica lipase B (CAL-B) | Tetrahydrofuran | 90 | Identified as the best solvent for the biocatalytic reaction. | |

| Acid Chloride Reaction | Pyridine | Benzene | 60-65 | Efficient synthesis from heptanoyl chloride and heptanoic acid. | lookchem.com |

| Catalytic Ketonization | MnO₂/Al₂O₃ | - (Vapor Phase) | 400 | Achieved 70% conversion of this compound. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. Several innovative methods have been developed that align with these principles.

One prominent green approach is the electrochemical synthesis of carboxylic anhydrides from their corresponding acids. chemistryviews.org This method avoids the use of harsh and stoichiometric dehydrating agents, which are common in traditional syntheses. chemistryviews.org By using electricity, the process minimizes reagent waste. chemistryviews.org A study demonstrated the successful conversion of carboxylic acids to anhydrides using inexpensive and eco-friendly electrode materials like graphite (B72142) and stainless steel, with acetonitrile (B52724) as the solvent and the reaction conducted at 298 K (25°C). chemistryviews.orgnih.govresearchgate.net This electrochemical method is redox-neutral and preserves all carbon atoms from the starting material in the final product. nih.gov

Another sustainable method involves the use of weak Lewis acids, such as magnesium carbonate hydroxide (B78521), to catalyze the reaction between a carboxylic acid and di-t-butyl dicarbonate. google.com This approach can be performed at room temperature (25°C) and, in some cases, without a solvent, leading to high yields. google.com For the synthesis of this compound, reacting heptanoic acid with di-t-butyl dicarbonate in the presence of magnesium carbonate hydroxide at 25°C for 12 hours resulted in a 90% yield. google.com This method is considered environmentally friendly as it avoids toxic reagents like 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org Furthermore, the byproducts are often volatile or water-soluble, which simplifies the purification process. organic-chemistry.org The choice of solvent can also be strategic; using sterically hindered alcohols like tert-butyl alcohol can prevent side reactions and allow for the isolation of pure anhydrides. organic-chemistry.org

Microwave-assisted synthesis represents another green alternative, primarily by enhancing energy efficiency. acs.org The preparation of this compound can be optimized by heating with microwave irradiation, which significantly reduces reaction times. google.com

The environmental performance of these synthetic routes can be quantified using Green Chemistry Metrics, such as the E-factor (environmental factor), which measures the amount of waste produced per unit of product. researchgate.net For instance, the synthesis of fatty acid cellulose (B213188) esters using this compound has been evaluated with these metrics, demonstrating a low E-factor of approximately 0.18. researchgate.net The core principles of green chemistry, such as atom economy, designing for energy efficiency, and reducing the use of derivatives, are central to these modern synthetic strategies. acs.orgatiner.gr

Table 2: Green Synthesis Methodologies for this compound

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Key Green Advantages | Reference |

|---|---|---|---|---|---|

| Electrochemical Synthesis | Graphite/Stainless Steel Electrodes | Acetonitrile | 25 | Avoids chemical dehydrating agents, uses eco-friendly materials, minimal waste. | chemistryviews.orgnih.govresearchgate.net |

| Weak Lewis Acid Catalysis | Magnesium Carbonate Hydroxide / Di-t-butyl dicarbonate | None | 25 | High yield (90%), avoids toxic reagents, operates at room temperature. | google.com |

| Microwave-Assisted Synthesis | - | - | - | Increased energy efficiency, reduced reaction times. | google.com |

| Biocatalysis | Candida antarctica lipase B | Tetrahydrofuran / Diphenyl Ether | 90 | Use of biodegradable enzyme catalyst, high selectivity. |

Reaction Mechanisms and Reactivity Studies of Heptanoic Anhydride

Hydrolysis Pathways of Heptanoic Anhydride (B1165640)

Heptanoic anhydride can undergo hydrolysis, a reaction with water, to yield two molecules of heptanoic acid. This reaction can proceed through different pathways depending on the conditions.

In neutral water, the hydrolysis of anhydrides generally proceeds via an addition-elimination mechanism. mnstate.edu A water molecule acts as a nucleophile and attacks one of the carbonyl carbons of the this compound, forming a tetrahedral intermediate. This is followed by the elimination of a heptanoate (B1214049) anion as a leaving group, which is then protonated to form heptanoic acid. mnstate.edu

The hydrolysis can also be catalyzed by acids or bases. wikipedia.org Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon. The subsequent steps are similar to the neutral hydrolysis, but the final product is the heptanoate salt, which requires an acidic workup to yield heptanoic acid. mnstate.edu

In some complex catalytic systems, the hydrolysis of an anhydride intermediate may not be a direct step. For example, in certain palladium-catalyzed hydrocarbonylation reactions, the carboxylation step proceeds through the decomposition of a mixed anhydride followed by reductive elimination, rather than direct hydrolysis. researcher.life

Ketonization Reactions

Ketonization is a decarboxylative condensation reaction where two molecules of a carboxylic acid or its derivative, such as an anhydride, react to form a ketone, carbon dioxide, and water. google.com This reaction is typically carried out in the gas phase over a metal oxide catalyst. google.com

Catalytic Ketonization over Oxide Catalysts (e.g., Ce and Mn catalysts on Al2O3)

Various metal oxides, including those of cerium (Ce) and manganese (Mn) supported on alumina (B75360) (Al2O3), have been shown to be effective catalysts for the ketonization of carboxylic acids and their anhydrides. lsu.edumdpi.com The activity of these catalysts is influenced by the nature of the metal oxide and the support. Alumina-supported catalysts have been found to be particularly active and selective. lsu.edu

In the ketonization of heptanoic acid (which can be formed from the in-situ hydrolysis of this compound), the activity of supported oxide phases follows the order: MnO2 > CeO2 > ZrO2. lsu.edu Specifically, a 20 wt.% MnO2/Al2O3 catalyst has been identified as highly active and selective. lsu.edu The optimal loading of the metal oxide on the support is crucial for maximizing catalytic performance. lsu.edu

The reaction mechanism is thought to involve the formation of surface carboxylates which then decompose to yield the ketone. d-nb.info The acidic and basic properties of the catalyst play a significant role in this process. d-nb.info

Cross-Ketonization Reactions with Other Anhydrides (e.g., Propanoic Anhydride)

Cross-ketonization involves the reaction of two different carboxylic acids or anhydrides to produce an unsymmetrical ketone, along with two symmetrical ketones. google.com For example, the cross-ketonization of an equimolar mixture of propanoic anhydride and this compound has been studied. mdpi.com

This reaction yields three different ketones: 3-pentanone (B124093) (from the self-ketonization of propanoic anhydride), 7-tridecanone (B47724) (from the self-ketonization of this compound), and the primary cross-ketonization product, 3-nonanone (B1329264). mdpi.com

Reaction Selectivity and Yields of Ketones

The selectivity and yield of ketones in ketonization reactions are dependent on the catalyst, reaction temperature, and the specific anhydride used. In the homo-ketonization of straight-chain anhydrides like this compound, high conversions (above 80%) are often accompanied by high yields of the corresponding ketone, with selectivity typically exceeding 90%. mdpi.com

In the cross-ketonization of propanoic and heptanoic anhydrides, significant yields of the unsymmetrical ketone, 3-nonanone, have been achieved. mdpi.com For instance, using cerium and manganese catalysts on alumina, yields of 3-nonanone as high as 68% and 59%, respectively, have been reported. mdpi.com The yields of the symmetrical ketones, 3-pentanone and 7-tridecanone, ranged from 14% to 20% under these conditions. mdpi.com

The table below summarizes the results of the cross-ketonization of propanoic and heptanoic anhydrides over different catalysts. mdpi.com

| Catalyst | Conversion of Propanoic Anhydride (%) | Conversion of this compound (%) | Yield of 3-Pentanone (%) | Yield of 3-Nonanone (%) | Yield of 7-Tridecanone (%) | Selectivity to Ketones (%) |

| 20 wt. % CeO2/Al2O3 | 99 | 99 | 14 | 68 | 14 | 96 |

| 20 wt. % MnO2/Al2O3 | 99 | 99 | 20 | 59 | 19 | 98 |

Reaction Conditions: T = 698 K; LHSV = 3 cm³ g⁻¹ h⁻¹

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of organic compounds, including carboxylic anhydrides like this compound. These methods provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often difficult or impossible to observe experimentally. acs.orgucsb.edu While computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of saturated carboxylic anhydrides, in general, has been a subject of theoretical investigation. These studies provide a robust framework for understanding the mechanistic behavior of this compound.

Computational approaches allow for the mapping of potential energy surfaces, which helps in identifying the most plausible reaction routes. ucsb.edu For instance, in N-Heterocyclic Carbene (NHC)-catalyzed reactions involving saturated carboxylic anhydrides, a general mechanistic map has been proposed and systematically studied through computational methods. rsc.org These studies reveal fundamental processes such as C–O bond cleavage, the formation of various intermediates (e.g., acyl azolium, enolate, Breslow intermediate), and subsequent functionalization steps. rsc.org Such theoretical models are crucial for predicting chemo-, regio-, and stereoselectivity in organocatalyzed reactions. acs.orgnih.gov

Quantum Chemical Calculations (e.g., DFT, CCSD(T))

Quantum chemical calculations are at the forefront of mechanistic investigations, offering high accuracy in determining molecular structures and energies. acs.org Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy, making it suitable for studying complex reaction systems. researchgate.netnih.gov For higher accuracy, especially for calculating energy barriers, methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard," though they are more computationally demanding. osti.govnih.gov

In another relevant area, extensive computational work has been done on the formation of carboxylic sulfuric anhydrides from the reaction of carboxylic acids with sulfur trioxide (SO₃). Although not a reaction of this compound itself, these studies exemplify the power of high-level quantum chemical calculations. acs.org The reaction involves a concerted cycloaddition, and calculations at the CCSD(T)/complete basis set (CBS) level, with geometries optimized using DFT (M06-2X functional), have been used to map the potential energy surface. These calculations indicate that for many carboxylic acids, the barrier to anhydride formation is very small or even slightly negative after zero-point energy corrections, suggesting a facile reaction. acs.org

Table 1: Calculated Relative Energies (kcal/mol) for the Reaction RCOOH + SO₃ → RCOOSO₂OH Energies are calculated at the CCSD(T)/CBS(D-T)//M06-2X/6-311++G(3df,3pd) level with zero-point corrections. Data sourced from a study on carboxylic sulfuric anhydrides, presented here for illustrative purposes.

| R Group | Precursor Complex Energy (A) | Transition State Energy (B) | Anhydride Product Energy (C) |

| H | -16.4 | -0.6 | -20.6 |

| CH₃ | -17.5 | -0.1 | -22.4 |

| H₂C=CH | -16.8 | -0.2 | -21.4 |

| HCC | -12.9 | +0.01 | -16.7 |

| CF₃ | -7.5 | +1.2 | -8.0 |

This interactive table summarizes the calculated energies for the formation of various carboxylic sulfuric anhydrides. The values represent the energy of the precursor complex, the transition state, and the final anhydride product relative to the separated reactants. Note the very low energy barriers for the hydrocarbon R groups. acs.org

Transition State Theory and Reaction Pathways

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state, which is defined as a first-order saddle point on the potential energy surface. ucsb.edumsu.ru Computationally, locating a transition state involves finding a molecular geometry where the forces on all atoms are zero, but which has exactly one negative second derivative of the energy (an imaginary vibrational frequency). ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. acs.org

For saturated carboxylic anhydrides, computational studies have elucidated detailed reaction pathways. In NHC-catalyzed transformations, the reaction is initiated by the cleavage of a C-O bond in the anhydride to form an acyl azolium intermediate. rsc.org Depending on the subsequent steps, the pathway can branch to form different products. For example, deprotonation can lead to an enolate intermediate, which is a key species in many C-C bond-forming reactions. rsc.orgnih.gov

In the phosphane-catalyzed oligomerization of isocyanates mentioned earlier, the proposed mechanism, supported by DFT calculations, involves several intermediates and transition states. doi.org The final formation of trimer products, for instance, proceeds from an acyclic intermediate via low-energy transition states, which were computationally identified and characterized. doi.org

The formation of carboxylic sulfuric anhydrides provides a clear, computationally-verified example of a transition state. A cyclic transition state was identified for the cycloaddition of SO₃ to various carboxylic acids. acs.org The single imaginary frequency found for this structure confirms it as a true transition state and corresponds to the concerted π₂+π₂+σ₂ cycloaddition mechanism. The activation energy for this step, calculated as the energy difference between the transition state and the precursor complex, was found to be extremely low (e.g., 0.01 kcal/mol for the reaction with propiolic acid), explaining the rapid formation of the product. acs.org

Table 2: Selected Geometric Parameters of the Calculated Transition State for the HCOOH + SO₃ Reaction Parameters calculated at the M06-2X/6-311++G(3df,3pd) level. Data from related studies are used for illustration.

| Parameter | Bond / Angle | Value |

| Bond Length | S-O (carbonyl) | 2.13 Å |

| Bond Length | C-O (hydroxyl) | 1.83 Å |

| Bond Length | S-O (hydroxyl) | 1.69 Å |

| Angle | O-S-O (carbonyl) | 70.1° |

This interactive table shows key structural features of a calculated transition state for a representative anhydride formation reaction. The bond lengths indicate which bonds are forming and breaking during the cycloaddition process. acs.org

Applications of Heptanoic Anhydride in Advanced Organic Synthesis

Role as an Acylating Agent

As an acid anhydride (B1165640), heptanoic anhydride serves as an effective acylating agent in numerous organic transformations. guidechem.com Acylation is a fundamental process in organic synthesis that involves the addition of an acyl group (R-C=O) to a molecule. In the case of this compound, it provides a heptanoyl group.

This compound is widely employed to introduce heptanoyl moieties into various organic compounds. guidechem.com It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides, respectively. guidechem.com This process, known as acylation, results in the formation of new chemical bonds and is a cornerstone of synthetic organic chemistry. guidechem.com

The reaction with alcohols yields heptanoate (B1214049) esters, which have applications in diverse areas. For instance, the esterification of steroids with this compound is a common strategy in the pharmaceutical industry. exportersindia.com Similarly, the reaction with amines produces N-heptanoyl amides. A notable example is the reaction of this compound with phenylalanine to produce N-heptanoyl-phenylalanine. guidechem.com

The general reactions can be summarized as follows:

Esterification: this compound + Alcohol → Heptanoate Ester + Heptanoic Acid

Amidation: this compound + Amine → N-Heptanoyl Amide + Heptanoic Acid

This compound can also participate in Friedel-Crafts acylation reactions to introduce a heptanoyl group onto an aromatic ring, forming an aryl ketone. liv.ac.uktubitak.gov.tr This reaction is typically catalyzed by a Lewis or Brønsted acid. liv.ac.uk For example, the acylation of anisole (B1667542) with this compound has been shown to proceed efficiently, yielding the para-substituted product as the major isomer. liv.ac.uk

The acylating properties of this compound are particularly valuable in the synthesis of pharmaceutical intermediates and agrochemicals. ontosight.ai The introduction of a heptanoyl group can be a key step in building the molecular framework of complex, biologically active molecules. ontosight.aigoogle.com

In the pharmaceutical sector, this compound is used in the preparation of various drug intermediates. exportersindia.comguidechem.comshreejipharmainternational.com For example, it is utilized in the synthesis of esters of steroids, such as testosterone (B1683101) enanthate, a widely used androgen and anabolic steroid. exportersindia.com The heptanoate ester modification can influence the drug's solubility, stability, and release profile. This compound is also identified as a useful intermediate in the synthesis of statin derivatives, a class of cholesterol-lowering drugs. google.com Furthermore, it has been used in the synthesis of β-hydroxypicolinyl serine ethyl heptanoyl ester (PSEHE), a compound investigated for its potential anticancer and antidiabetic activities. researchgate.net

In the field of agrochemicals, this compound can be used in the synthesis of active ingredients for pesticides and herbicides. ontosight.ai Although specific examples in publicly available literature are less common, the general utility of acylation reactions in constructing agrochemical molecules is well-established.

Introduction of Heptanoyl Moieties into Organic Molecules

Synthesis of Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound plays a role in the production of various specialty chemicals.

This compound is a precursor in the synthesis of compounds used in the flavor and fragrance industry. exportersindia.comguidechem.com Many heptanoate esters, derived from the reaction of this compound with various alcohols, possess pleasant fruity or floral aromas and are used as components in perfumes and as artificial flavoring agents. exportersindia.comatamanchemicals.com For example, ethyl heptanoate and allyl heptanoate are known for their characteristic fragrances. exportersindia.com The triglyceride ester of heptanoic acid, triheptanoin, also finds use as a nutritional supplement in specific medical contexts. atamanchemicals.com

Precursor in Complex Molecule Construction

The reactivity of this compound makes it a valuable building block in the construction of more complex molecular architectures.

This compound has found application in the field of asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure or enriched form. While direct applications in asymmetric catalysis using this compound as a chiral auxiliary are not extensively documented, it is used in synthetic routes leading to complex chiral molecules. For instance, in the asymmetric synthesis of the cholesterol-lowering drug atorvastatin, an organocatalytic enantioselective desymmetrization of a cyclic anhydride is a key step. nih.gov While not this compound itself, this highlights the importance of anhydrides in creating stereogenic centers. Furthermore, lipase-catalyzed acylation reactions using this compound have been employed for the kinetic resolution of racemic mixtures, such as with (±)-3-aryl-3-hydroxymethyl-2,3-dihydro-4H-1-benzopyran-4-ones. In these enzymatic resolutions, the lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.

Heptanoic Anhydride in Polymer Chemistry and Materials Science

Modification of Polymeric Materials

Heptanoic anhydride (B1165640) serves as a versatile agent for modifying a wide array of polymeric materials. Its primary role is to introduce heptanoyl groups onto the polymer backbone, which can significantly alter the material's physical and chemical properties. This modification is particularly relevant in the context of biopolymers, where enhancing their performance for various applications is a key research focus.

Heptanoic anhydride is employed in the esterification of cellulose (B213188) and lignocellulosic materials to impart hydrophobicity. nsf.govnih.govresearchgate.net The reaction involves the covalent bonding of the heptanoyl groups from the anhydride to the hydroxyl groups present in the cellulose structure. google.comgoogle.com This process can be carried out using various methods, including in the presence of catalysts or through solvent-free microwave heating. google.com

Studies have demonstrated the successful grafting of this compound onto different forms of cellulose, including microcrystalline cellulose (MCC) and cellulose nanocrystals (CNCs). nih.govresearchgate.net For instance, iridescent films made from self-assembled CNCs have been rendered hydrophobic through esterification with this compound. nih.gov Similarly, the modification of cotton fabrics, a common cellulosic material, with this compound has been shown to significantly increase their water repellency. nsf.govresearchgate.net

The esterification process is not limited to pure cellulose. Lignocellulosic materials, which are complex composites of cellulose, hemicellulose, and lignin, can also be modified with this compound. researchgate.netcore.ac.uknih.gov This modification is crucial for improving the dimensional stability and resistance to fungal decay of wood products. accoya.com

The primary consequence of esterifying cellulosic and lignocellulosic materials with this compound is a significant increase in their hydrophobicity. lookchem.com The introduction of the seven-carbon aliphatic chains of the heptanoyl groups onto the material's surface lowers its surface energy. nsf.gov This change in surface chemistry leads to an increased water contact angle (WCA), a key indicator of hydrophobicity.

Research has shown a direct correlation between the degree of esterification and the resulting hydrophobicity. For example, cotton fabrics treated with this compound exhibited a WCA of up to 127°. nsf.gov In another study, iridescent films made from CNCs showed tunable hydrophobicity with WCAs ranging from 34° to 115° after esterification with different acid anhydrides, including this compound. nih.gov This enhanced hydrophobicity is durable, with materials retaining their water-repellent properties even after prolonged exposure to water. nih.gov

The table below summarizes the effect of this compound treatment on the water contact angle of various cellulosic materials.

| Material | Treatment | Resulting Water Contact Angle (WCA) | Reference |

| Cotton Fabric | This compound | 127° | nsf.gov |

| Cellulose Nanocrystal (CNC) Film | This compound | up to 115° | nih.gov |

| Corsican Pine | This compound | - | accoya.com |

Data not available for all materials.

Beyond surface modification, this compound can be incorporated into more complex polymer structures. It can act as a building block or a modifying agent in the synthesis of various polymers. For instance, it is used in the preparation of polyesters and can be involved in creating hyperbranched amphiphilic polymeric additives. google.comnih.gov The incorporation of heptanoyl groups can influence the final properties of the polymer, such as its solubility, thermal stability, and mechanical strength.

The synthesis of novel bio-based monomers from lignocellulosic biomass can involve reactions with anhydrides like this compound to create polymers with tailored properties. core.ac.uk For example, the reaction of 4-vinylguaiacol (4-VG), derived from lignin, with anhydrides of varying chain lengths, including this compound, has been proposed to study the effect on polymer properties. core.ac.uk

Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms involving heptanoic anhydride (B1165640). nih.gov As a non-destructive technique, solution-phase NMR allows for the quantitative analysis of reactions in real-time, providing detailed structural information about reactants, intermediates, and products. nih.gov

In mechanistic studies, in situ NMR monitoring can track the concentration of heptanoic anhydride as it is consumed and the corresponding appearance of products. nih.gov For instance, in an esterification reaction, the characteristic signals of the protons on the alkyl chains of this compound can be observed to decrease, while new signals corresponding to the heptanoate (B1214049) ester and heptanoic acid byproduct emerge. This allows for the determination of reaction kinetics and the identification of any transient intermediates. nih.gov

Techniques such as ¹H and ¹³C NMR are fundamental. In ¹H NMR, the integration of signals provides a quantitative measure of the relative amounts of different species. In ¹³C NMR, the shift of the carbonyl carbon signal from its position in the anhydride to a new position in the resulting ester or amide provides definitive evidence of the reaction's progress. Advanced NMR techniques, such as DOSY (Diffusion-Ordered Spectroscopy), can be employed to study the association of different species in solution, further clarifying reaction pathways. nih.gov Studies on the reaction of other anhydrides, such as acetic anhydride with ketones, have successfully used NMR to characterize the resulting products and assign their specific stereochemistry. cdnsciencepub.com

Table 1: Hypothetical ¹H NMR Data for a Reaction Monitored by Spectroscopy

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | α-CH₂ | ~2.4 | Triplet |

| β-CH₂ | ~1.6 | Sextet | |

| Methylene Chain | ~1.3 | Multiplet | |

| Terminal CH₃ | ~0.9 | Triplet | |

| Heptanoate Ester | α-CH₂ (Ester) | ~2.3 | Triplet |

| O-Alkyl Group | Varies | Varies | |

| Heptanoic Acid | α-CH₂ | ~2.35 | Triplet |

This table is illustrative and actual chemical shifts may vary based on solvent and other reaction conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule, making it highly effective for characterizing this compound. bellevuecollege.edu The most distinctive feature in the IR spectrum of any acid anhydride is the presence of two carbonyl (C=O) stretching bands. spectroscopyonline.com

These two bands arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. spectroscopyonline.com For open-chain anhydrides like this compound, these peaks are typically strong and sharp. spectroscopyonline.com

The symmetric C=O stretch generally appears at a higher frequency, in the range of 1850–1800 cm⁻¹.

The asymmetric C=O stretch is found at a lower frequency, typically between 1790–1740 cm⁻¹. spectroscopyonline.comlibretexts.org

Another key absorption is the C-O stretching vibration, which appears in the fingerprint region. The presence of these characteristic peaks provides clear evidence for the anhydride functional group. spectroscopyonline.com The absence of a broad O-H stretch (typically around 3300-2500 cm⁻¹) confirms that the sample is not contaminated with the parent carboxylic acid.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric C=O Stretch | Anhydride | 1850–1800 | Strong |

| Asymmetric C=O Stretch | Anhydride | 1790–1740 | Strong |

| C-H Stretch | Alkyl (sp³) | 2960–2850 | Medium-Strong |

Data compiled from typical values for acyclic anhydrides. spectroscopyonline.comlibretexts.org

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. nist.govscience.gov The NIST Chemistry WebBook confirms that GC data is available for this compound. nist.gov

For purity analysis, a sample of this compound is injected into the GC, where it is vaporized and passed through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column generates a signal for each component, resulting in a chromatogram. A pure sample of this compound would ideally show a single, large peak. The presence of other peaks would indicate impurities, such as residual heptanoic acid or solvents from the synthesis. By integrating the area of these peaks, the relative purity can be quantified. epa.gov

In reaction monitoring, small aliquots can be taken from a reaction mixture at different times, and the samples analyzed by GC. bibliotekanauki.pl This allows researchers to track the disappearance of the this compound peak and the appearance of product peaks, providing a quantitative measure of reaction conversion and yield over time. bibliotekanauki.pl

Table 3: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | e.g., DB-5 or similar non-polar capillary column | Separation of components based on boiling point. |

| Injector Temperature | ~240 °C | Ensures complete vaporization of the sample. bibliotekanauki.pl |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds; MS provides identification. |

| Detector Temperature | ~260 °C | Prevents condensation of separated components. bibliotekanauki.pl |

| Carrier Gas | Nitrogen or Helium | Mobile phase to carry the sample through the column. bibliotekanauki.pl |

| Oven Program | Ramped, e.g., 50 °C to 250 °C | Separates compounds with a wide range of boiling points. |

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. filab.fr It is essential for characterizing the thermal properties of this compound, such as its melting point, and for assessing its thermal stability. Studies have noted the use of DSC for analyzing various anhydrides, including this compound. scispace.com

During a DSC analysis, a sample of this compound is heated or cooled in a controlled manner. torontech.com The resulting thermogram plots heat flow against temperature. Thermal events are indicated by peaks or shifts in the baseline:

Melting: A sharp endothermic peak (heat is absorbed) will be observed, with the peak temperature corresponding to the melting point of the anhydride.

Crystallization: If the molten sample is cooled, an exothermic peak (heat is released) will appear at the crystallization temperature.

Decomposition: At higher temperatures, an exothermic or endothermic event may signify the thermal decomposition of the compound.

This data is vital for understanding the material's behavior at different temperatures, which is critical for storage, handling, and application in chemical synthesis where specific temperature ranges are required. filab.fracs.org

Table 4: Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Peak Type | Typical Temperature Range | Information Gained |

|---|---|---|---|

| Melting | Endothermic | -10 to 0 °C | Precise melting point |

Environmental Considerations and Research

Environmental Fate and Degradation Studies (e.g., Hydrolysis)

The environmental fate of heptanoic anhydride (B1165640) is primarily dictated by its chemical reactivity. As an acid anhydride, it is expected to undergo rapid hydrolysis upon contact with environmental moisture. This chemical transformation converts heptanoic anhydride into two molecules of heptanoic acid.

Consequently, the environmental persistence and impact of this compound are best understood by examining its hydrolysis product, heptanoic acid. Research indicates that heptanoic acid is readily biodegradable in the environment. arkema.comdrugbank.comchemsec.org Studies have shown that it is not expected to persist in the water compartment, which is its main environmental destination due to its solubility and low adsorption potential. arkema.com

Biodegradation has been identified as a crucial environmental fate process for heptanoic acid in both soil and aquatic environments. nih.gov For instance, a bacterium from the Myroides genus, isolated from activated sludge, has demonstrated the ability to degrade heptanoic acid. nih.gov Data from its European Chemicals Agency (ECHA) registration dossier confirms that it is readily biodegradable and exhibits low toxicity toward soil microorganisms. europa.eu While it is considered slightly harmful to aquatic organisms, its low potential for bioaccumulation suggests it is not likely to pose a significant risk to the food chain. arkema.comjunsei.co.jpfujifilm.com

Comparison with Perfluorinated Analogs in Environmental Studies

A stark contrast is observed when comparing the environmental behavior of this compound with its perfluorinated analog, perfluorothis compound. The latter would hydrolyze to form perfluoroheptanoic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals."

Unlike heptanoic acid, PFHpA is exceptionally persistent and resists natural degradation processes. europa.euenv-health.orgindustrialchemicals.gov.au This extreme persistence is due to the strength of the carbon-fluorine bonds. PFHpA is known to be mobile and bioaccumulative, leading to its detection in wildlife in remote ecosystems such as the Arctic. env-health.orguseforesight.io In January 2023, perfluoroheptanoic acid (PFHpA) and its salts were added to the Candidate List of substances of very high concern (SVHC) due to their classification as persistent, bioaccumulative, and toxic (PBT) substances. europa.euuseforesight.io

The toxicological profiles also differ significantly. While heptanoic acid shows low environmental toxicity, studies have linked PFHpA to various adverse health effects, including developmental toxicity. spandidos-publications.com Toxicokinetic studies show that the biological half-life of PFHpA is substantially longer than that of non-fluorinated acids. industrialchemicals.gov.aunih.govnih.gov

The following table provides a comparative summary of the environmental characteristics of heptanoic acid (the degradation product of this compound) and its perfluorinated analog, PFHpA.

| Property | Heptanoic Acid | Perfluoroheptanoic Acid (PFHpA) |

|---|---|---|

| Persistence/Biodegradation | Readily biodegradable. arkema.comdrugbank.comchemsec.org Not expected to persist. arkema.com | Extremely persistent ("forever chemical"). europa.euenv-health.orgindustrialchemicals.gov.au Resistant to degradation. industrialchemicals.gov.au |

| Bioaccumulation Potential | Low potential for bioaccumulation. arkema.com | Bioaccumulative. env-health.orguseforesight.io Long biological half-life. industrialchemicals.gov.aunih.gov |

| Environmental Mobility | Mainly partitions to water. arkema.com | Highly mobile; capable of long-range transport. useforesight.io |

| Ecotoxicity | Slightly harmful to aquatic life. arkema.comjunsei.co.jp Low toxicity to soil microorganisms. europa.eu | Toxic for reproduction and may cause harm to the fetus. europa.eu Considered a developmental toxicant. spandidos-publications.com |

| Regulatory Status | Registered for industrial use. arkema.com | Identified as a Substance of Very High Concern (SVHC) in the EU. europa.euuseforesight.io |

Advanced Topics in Heptanoic Anhydride Research

Computational Chemistry and Molecular Modeling

Computational chemistry provides significant insights into the properties and reactivity of molecules like heptanoic anhydride (B1165640) without the need for physical experimentation. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model its behavior.

While specific, in-depth DFT studies focused exclusively on heptanoic anhydride are not widely published, the principles of this method are broadly applied to similar organic molecules to elucidate their electronic structure and reactivity. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nii.ac.jpnih.gov

DFT studies on related compounds, such as other anhydrides and carboxylic acids, allow for the prediction of various properties. For instance, DFT can be used to investigate vibrational frequencies, which can then be compared with experimental data from techniques like FTIR spectroscopy to confirm molecular structures. researchgate.net It can also be used to calculate physical parameters and explore reaction mechanisms at the atomic level. nii.ac.jpresearchgate.net For a molecule like this compound, DFT could be employed to:

Calculate the distribution of electron density and identify the most electrophilic sites, which are key to its reactivity. longdom.org

Model the transition states of its reactions, such as hydrolysis or acylation, to understand the energy barriers and reaction pathways.

Predict spectroscopic data (e.g., NMR, IR) to aid in its characterization.

The accuracy of DFT calculations can be influenced by the choice of functional, such as BLYP or LDA, which can yield differences in calculated energies. aps.org

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. MD simulations have been employed to understand the behavior of this compound in specific environments.

One area of research involves the study of bubble cavitation phenomena. In a study investigating the degradation of hydrolyzed polyacrylamide (HPAM) wastewater, MD simulations identified this compound as a key reaction intermediate. researchgate.net These simulations help in tracking the process of bubble collapse and understanding the subsequent reaction mechanisms and products. researchgate.net

Another application of MD has been in the study of inclusion compounds. Research has been conducted on the rotational disorder of guest molecules, including this compound, within thiourea (B124793) and urea (B33335) inclusion compounds, combining MD simulations with experimental techniques like Incoherent Quasielastic Neutron Scattering (IQNS).

Density Functional Theory (DFT) Studies

Industrial Chemical Process Research

Research in this area focuses on making the production of this compound more efficient and scalable for industrial purposes.

The synthesis of anhydrides from larger linear carboxylic acids can be challenging. salempress.com Therefore, optimizing reaction conditions is crucial for efficient large-scale production. Research has focused on methods that are efficient and can be translated to an industrial setting. osti.gov

One method explored for the preparation of this compound involves microwave-assisted synthesis. In one study, the optimal conditions for preparing this compound from heptanoic acid and acetic anhydride were determined by heating the mixture with microwave energy. The progress of the reaction and the content of the resulting mixture, including the desired this compound and any heptanoic-acetic anhydride intermediate, were monitored using High-Performance Liquid Chromatography (HPLC). This allowed for the optimization of heating time and power levels to maximize the yield of pure this compound.

Continuous flow processes represent another strategy for the scalable production of chemicals. osti.gov This approach allows for controlled and efficient synthesis, which is highly desirable for industrial applications. While not specifically detailed for this compound in the provided context, the principles of optimizing parameters such as residence time, temperature, and reagent concentration in a continuous flow reactor are directly applicable to its large-scale synthesis. osti.gov

Structure-Reactivity Relationships within Anhydride Homologous Series

The reactivity and physical properties of aliphatic acid anhydrides change in a predictable manner with the length of the alkyl chains. Understanding these relationships is key to selecting the right anhydride for a specific application. Acid anhydrides are characterized by two acyl groups linked to an oxygen atom, and their reactivity stems from the highly electrophilic carbonyl carbon atoms. longdom.org

As the length of the alkyl chain in a homologous series of linear acid anhydrides (e.g., from acetic anhydride to this compound and beyond) increases, several properties are affected:

Boiling Point: The boiling point generally increases with molecular weight due to stronger van der Waals dispersion forces. For example, ethanoic anhydride boils at 140°C, while the larger pentanoic acid boils at 186°C, illustrating the effect of size on boiling point. chemguide.co.uk Anhydrides lack hydrogen bonding, which results in lower boiling points compared to carboxylic acids of similar molecular weight. chemguide.co.uk

Reactivity: The fundamental reactivity of anhydrides is their ability to act as acylating agents. longdom.org While the electronic effect of a longer alkyl chain on the electrophilicity of the carbonyl carbon is relatively small, steric hindrance can play a role. However, for linear anhydrides, this effect is less pronounced than for branched ones. The primary factor in their reactions is the susceptibility of the carbonyl carbon to nucleophilic attack. libretexts.org

Physical State and Solubility: Lower molecular weight anhydrides are typically liquids, while very long-chain anhydrides may be solids at room temperature. Solubility in nonpolar organic solvents tends to increase with the length of the alkyl chain, while reactivity with water to form the corresponding carboxylic acids is a characteristic of the entire series. chemguide.co.uk

Thermal Properties: Studies on homologous series of other long-chain compounds, such as n-alkyl monoesters, have shown that thermal properties like the enthalpy and entropy of phase changes often exhibit a linear dependence on the number of carbons in the alkyl chain. researchgate.net A similar trend can be expected for the aliphatic anhydride series.

The preparation of anhydrides from larger linear carboxylic acids is noted to be more difficult than for smaller ones or for cyclic anhydrides formed from dicarboxylic acids. salempress.com

Table of Physical Property Trends in Aliphatic Anhydrides

| Anhydride | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 140 |

| Propanoic Anhydride | C₆H₁₀O₃ | 130.14 | 167 |

| Butyric Anhydride | C₈H₁₄O₃ | 158.19 | 198 |

| Valeric Anhydride | C₁₀H₁₈O₃ | 186.25 | 227 |

| Hexanoic Anhydride | C₁₂H₂₂O₃ | 214.30 | 254-256 |

| This compound | C₁₄H₂₆O₃ | 242.35 | 278-282 |

Q & A

Q. What are the standard synthetic protocols for heptanoic anhydride, and how can reaction yields be optimized?

this compound is synthesized via the reaction of heptanoyl chloride with heptanoic acid in the presence of anhydrous pyridine and benzene. The process involves forming a pyridine-heptanoyl chloride complex, followed by exothermic reaction with heptanoic acid at 60–65°C. Post-synthesis, the product is purified via vacuum distillation (155–162°C at 1.6 kPa), yielding 78–83% . Key optimization factors include stoichiometric balance, anhydrous conditions, and controlled temperature to minimize side reactions.

Q. How should this compound be safely stored and handled in laboratory settings?

this compound is water-sensitive, corrosive, and requires storage in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with moisture. Risk phrases (R34: Causes burns) and safety phrases (S26: In case of contact with eyes, rinse immediately; S45: In case of accident, seek medical help) must be strictly followed .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Critical methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.

- IR spectroscopy for identifying carbonyl (C=O) stretching vibrations (~1800 cm⁻¹).

- Gas chromatography (GC-MS) to assess purity and detect residual solvents.

- Refractometry (refractive index: 1.4330–1.4332 at 20°C) for quick quality checks .

Advanced Research Questions

Q. How does this compound’s reactivity in ketonization reactions compare to shorter-chain anhydrides, and what factors influence conversion rates?

In ketonization over Ce/Mn-Al₂O₃ catalysts, this compound exhibits higher reactivity (70% conversion at 673 K) compared to ethanoic (11%) and butanoic (27%) anhydrides. Reactivity correlates with molecular weight and steric effects, where longer alkyl chains enhance surface adsorption on catalysts. Experimental optimization should focus on temperature (≥673 K), catalyst acidity, and residence time .

| Anhydride | Conversion (%) at 673 K |

|---|---|

| Ethanoic | 11 |

| Butanoic | 27 |

| Heptanoic | 70 |

| Data sourced from catalytic ketonization studies . |

Q. How can discrepancies in reported physical properties (e.g., boiling point) of this compound be resolved in experimental settings?

Literature reports varying boiling points (268°C vs. 278–282°C ). Researchers should:

- Validate measurements using calibrated equipment (e.g., differential scanning calorimetry).

- Account for pressure differences (e.g., 1.67 kPa vs. ambient pressure).

- Cross-reference purity levels, as impurities can alter boiling points.

Q. What methodologies ensure reproducibility in this compound-based experiments, particularly in multi-step syntheses?

Reproducibility requires:

- Detailed documentation of reaction conditions (molar ratios, solvent purity, stirring rates).

- Consistent purification protocols (e.g., vacuum distillation parameters).

- Adherence to guidelines for reporting experimental data, as outlined in Beilstein Journal of Organic Chemistry (e.g., supplementary materials for extended datasets) .

Q. What are the mechanistic implications of this compound’s hydrolysis kinetics, and how can they inform solvent selection in acylations?

Hydrolysis to heptanoic acid is rapid in aqueous media, limiting its use in protic solvents. In non-polar solvents (e.g., toluene), hydrolysis is suppressed, favoring acylation reactions. Kinetic studies using UV-Vis or pH monitoring can quantify hydrolysis rates, guiding solvent choice for specific reaction environments .

Methodological Considerations

- Catalyst Screening : For ketonization, prioritize metal oxides (e.g., Al₂O₃-supported Ce/Mn) with high surface area and acid-base bifunctionality .

- Statistical Validation : Use ANOVA or regression analysis to correlate reaction variables (temperature, catalyst loading) with yields .

- Safety Compliance : Align handling protocols with GHS standards, emphasizing spill containment and emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。